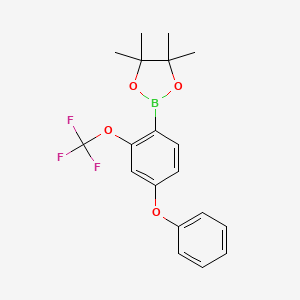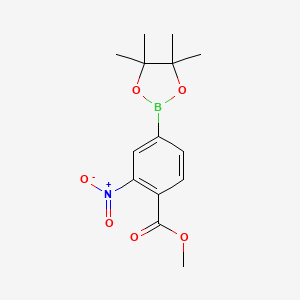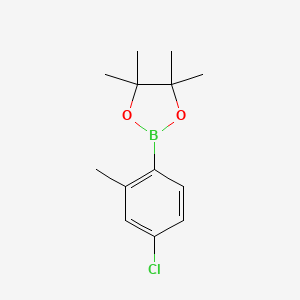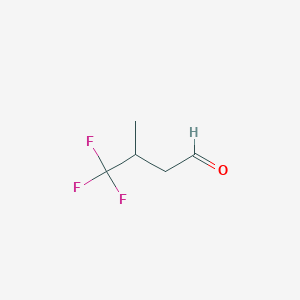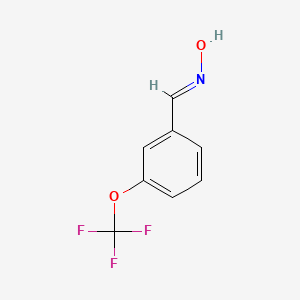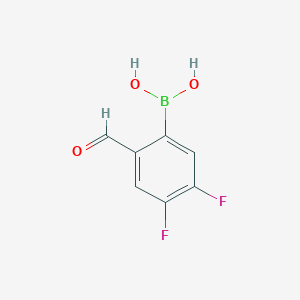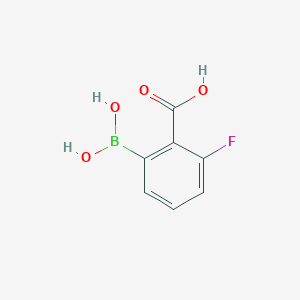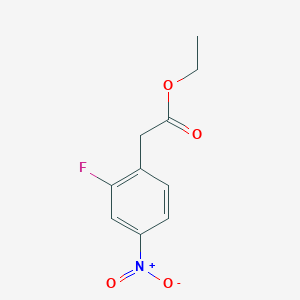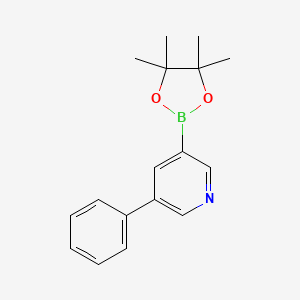
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
説明
“3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound . It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Attached to this pyridine ring is a phenyl group (a functional group with the formula -C6H5) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H and 13C NMR spectroscopy, and MS can be used to corroborate its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be determined using various methods. For instance, its refractive index, boiling point, density, and storage temperature can be measured .科学的研究の応用
-
Organic Synthesis
- Summary of Application : Compounds similar to “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” are used in organic synthesis . They are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
- Methods of Application : These compounds are usually used to protect diols; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Results or Outcomes : The use of these compounds in organic synthesis has led to the development of a variety of drugs and biological compounds .
-
Drug Delivery
- Summary of Application : Boronic acid compounds, like “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine”, are used in the construction of stimulus-responsive drug carriers .
- Methods of Application : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results or Outcomes : These drug carriers have been used to deliver anti-cancer drugs, insulin, and genes .
-
Cancer Treatment
- Summary of Application : Compounds similar to “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods of Application : In this application, the boronic acid compounds are used as enzyme inhibitors or specific ligand drugs .
- Results or Outcomes : These compounds have shown promise in treating tumors and microbial infections .
-
Borylation
- Summary of Application : Compounds like “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : This method allows for the efficient synthesis of boronate esters, which are valuable intermediates in organic synthesis .
-
Hydroboration
- Summary of Application : These compounds can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Methods of Application : This process typically involves the use of transition metal catalysts .
- Results or Outcomes : This method allows for the efficient synthesis of boron-containing compounds, which are valuable intermediates in organic synthesis .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application : Compounds like “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be used in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : This process typically involves the use of a palladium catalyst and a base .
- Results or Outcomes : This method allows for the efficient synthesis of biaryl compounds, which are valuable intermediates in organic synthesis .
-
Borylation at the Benzylic C-H Bond of Alkylbenzenes
- Summary of Application : “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : This method allows for the efficient synthesis of boronate esters, which are valuable intermediates in organic synthesis .
-
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
- Summary of Application : These compounds can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Methods of Application : This process typically involves the use of transition metal catalysts .
- Results or Outcomes : This method allows for the efficient synthesis of boron-containing compounds, which are valuable intermediates in organic synthesis .
-
Coupling with Aryl Iodides
- Summary of Application : Compounds like “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be used in coupling with aryl iodides .
- Methods of Application : This process typically involves the use of a copper catalyst to form aryl boronates .
- Results or Outcomes : This method allows for the efficient synthesis of biaryl compounds, which are valuable intermediates in organic synthesis .
特性
IUPAC Name |
3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-14(11-19-12-15)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFQXEHKPNULNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726159 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1171891-07-8 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



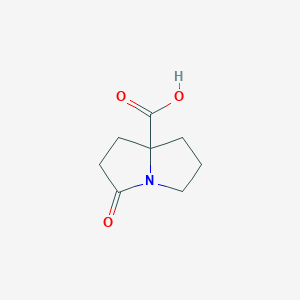
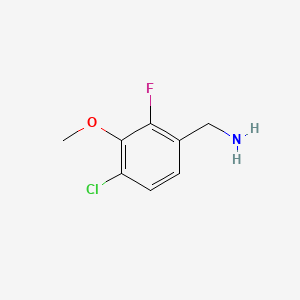
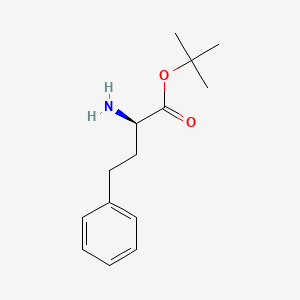
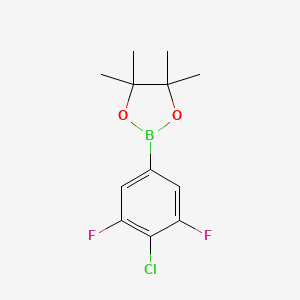
![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)
